2-Acetyl-5-benzofurancarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80531-14-2 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-acetyl-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7(13)11-5-9-4-8(6-12)2-3-10(9)14-11/h2-5H,1H3 |
InChI Key |
VNCNZKCYQHBSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 5 Benzofurancarbonitrile
Retrosynthetic Analysis of the 2-Acetyl-5-benzofurancarbonitrile Scaffold
A retrosynthetic analysis of this compound guides the synthetic planning by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections involve the carbon-carbon bonds of the acetyl and carbonitrile groups, as well as the bonds forming the furan (B31954) ring of the benzofuran (B130515) system.
The acetyl group at the C-2 position can be introduced via a Friedel-Crafts acylation or related reactions on a pre-formed 5-cyanobenzofuran. Alternatively, the acetyl group can be installed early in the synthesis, followed by the introduction of the carbonitrile group. The carbonitrile group at the C-5 position is typically introduced via a cyanation reaction on a suitable precursor, such as a 5-halobenzofuran or a 5-aminobenzofuran derivative.
The benzofuran core itself can be disconnected through several classical strategies, such as the Perkin reaction, which involves the condensation of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) equivalent, or through intramolecular cyclization of an ortho-substituted phenol (B47542).
Classical Synthetic Routes Towards this compound
Classical synthetic routes to this compound rely on well-established organic reactions for the construction of the benzofuran ring and the subsequent functionalization.
Condensation Reactions in Benzofuran Ring Formation
The formation of the benzofuran ring is a critical step. One common method is the Perkin reaction, which can be adapted to produce substituted benzofurans. Another approach involves the intramolecular cyclization of α-aryloxyaryl ketones, which can be synthesized through the O-alkylation of a phenol with an α-haloarylketone. nih.gov Various Lewis acids and transition metals have been employed to catalyze this cyclodehydration. nih.gov
| Reaction | Catalyst/Reagents | Key Features |
| Intramolecular Friedel-Crafts Acylation | BBr₃, pTSA, Bi(OTf)₃, Ga(OTf)₃, AlCl₃, FeCl₃, TiCl₄ | Catalyzes the cyclodehydration of α-aryloxyaryl ketones to form the benzofuran ring. nih.gov |
| Copper-Promoted Hydration/Annulation | CuI, KOH, H₂O, KI in DMSO | A domino reaction of 2-fluorophenylacetylene derivatives to afford benzofurans. nih.gov |
Introduction of the Acetyl Group at the C-2 Position
The introduction of an acetyl group at the C-2 position of the benzofuran ring is typically achieved through Friedel-Crafts acylation. This reaction involves treating the benzofuran with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com The C-2 position is generally the most reactive site for electrophilic substitution on the benzofuran ring.
| Reaction | Reagents | Product |
| Friedel-Crafts Acylation | Benzofuran, Acetic Anhydride, Aluminum Chloride | 2-Acetylbenzofuran (B162037) youtube.com |
A method for synthesizing 2-acetylfuran, a related compound, involves the reaction of furan with acetic anhydride in the presence of phosphoric acid. google.com
Regioselective Introduction of the Carbonitrile Group at the C-5 Position
The regioselective introduction of the carbonitrile group at the C-5 position is a key challenge. One of the most common methods is the Sandmeyer reaction, which involves the diazotization of a 5-aminobenzofuran derivative followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.org
Another powerful method is the palladium-catalyzed cyanation of a 5-halobenzofuran, such as 5-bromobenzofuran. wikipedia.org This reaction offers a direct and efficient way to install the nitrile group. Various cyanide sources can be used, including potassium cyanide and zinc cyanide. wikipedia.org To mitigate toxicity concerns, potassium ferricyanide (B76249) has also been employed. wikipedia.org
| Reaction | Starting Material | Reagents | Key Features |
| Sandmeyer Reaction | 5-Aminobenzofuran derivative | NaNO₂, HCl; CuCN | Converts an amino group to a nitrile group via a diazonium salt intermediate. wikipedia.org |
| Palladium-Catalyzed Cyanation | 5-Halobenzofuran (e.g., 5-bromobenzofuran) | Pd catalyst, Cyanide source (e.g., KCN, Zn(CN)₂) | A versatile and widely used method for aryl nitrile synthesis. wikipedia.org |
| Rosenmund-von Braun Reaction | 5-Halobenzofuran | CuCN | A classical method for aryl nitrile synthesis, often requiring high temperatures. wikipedia.org |
Modern and Advanced Synthetic Approaches to this compound
Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of complex molecules like this compound, often utilizing transition metal catalysis to achieve high selectivity and yield.
Transition Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. For the construction of the benzofuran scaffold, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, are powerful tools. researchgate.net This approach allows for the one-pot synthesis of 2,3-disubstituted benzofurans from readily available starting materials. researchgate.net
Furthermore, palladium catalysis is instrumental in the C-H functionalization of the benzofuran ring. For instance, directing group strategies can be employed to achieve regioselective arylation at the C-3 position. mdpi.com While this specific example focuses on C-3 functionalization, similar principles could be adapted for functionalization at other positions.
The cyanation step can also be significantly improved using modern catalytic systems. Palladium-catalyzed cyanation of aryl halides is a well-developed and highly efficient method. wikipedia.org Nickel-catalyzed cyanations have also emerged as a cost-effective alternative. wikipedia.org
| Catalyst System | Reaction Type | Application in Synthesis |
| Palladium/Copper | Sonogashira Coupling/Cyclization | Construction of the benzofuran ring from 2-iodophenols and terminal acetylenes. researchgate.net |
| Palladium | C-H Arylation | Regioselective functionalization of the benzofuran core (e.g., at C-3). mdpi.com |
| Palladium or Nickel | Cyanation of Aryl Halides | Introduction of the carbonitrile group at the C-5 position. wikipedia.org |
One-Pot and Multicomponent Reaction Strategies
The efficient construction of complex molecules like this compound is greatly enhanced by one-pot and multicomponent reactions (MCRs). These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, resources, and reducing waste.
A plausible and efficient one-pot approach for synthesizing the 2-acetyl-5-cyanobenzofuran scaffold is through a domino sequence involving a Sonogashira coupling followed by an intramolecular cyclization. This strategy typically begins with a suitably substituted phenol and a terminal alkyne. For the target molecule, the key starting materials would be 4-cyano-2-iodophenol and 3-butyn-2-one (B73955).
The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The sequence proceeds via:
Sonogashira Coupling: The palladium catalyst facilitates the coupling of the C-I bond of 4-cyano-2-iodophenol with the terminal alkyne, 3-butyn-2-one.
Intramolecular Cyclization (Annulation): The resulting intermediate undergoes a 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne's internal carbon, forming the benzofuran ring.
Microwave irradiation has been shown to accelerate such reactions, often leading to higher yields and shorter reaction times.
Another viable, though less direct, multicomponent strategy could be adapted from known MCRs for benzofuran synthesis. For instance, a three-component reaction involving a phenol, an activated carbonyl compound, and a coupling partner could potentially be designed. A reported one-pot synthesis of a structurally related 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid highlights the feasibility of MCRs in constructing complex benzofurans. Adapting this to produce this compound would require substituting the starting materials with 4-hydroxy-3-iodobenzonitrile, a glyoxal (B1671930) equivalent for the acetyl group, and a suitable third component.
Table 1: Comparison of Potential One-Pot Strategies for this compound Synthesis
| Strategy | Key Reactants | Catalyst System | Advantages | Challenges |
| Domino Sonogashira/Cyclization | 4-cyano-2-iodophenol, 3-butyn-2-one | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | High convergence, well-established methodology for benzofurans. | Requires specific halogenated phenol, potential for side reactions. |
| Adapted Multicomponent Reaction | 4-hydroxy-3-iodobenzonitrile, Acetyl-equivalent (e.g., a β-keto ester), Third Component | Acid or Base Catalyst | High step economy, potential for novel structural discovery. | Requires significant methods development, potential for low regioselectivity. |
Photochemical and Electrochemical Synthesis Methods
Modern synthetic chemistry increasingly utilizes light and electricity to drive reactions under mild conditions, often accessing unique reaction pathways.
Photochemical Synthesis: While specific photochemical routes to this compound are not widely documented, related transformations suggest potential applicability. Photochemical reactions on furan derivatives, for example, have been used to form C-C bonds. The irradiation of 5-bromo-2-acetylfuran in an aromatic solvent has been shown to yield 5-aryl derivatives, demonstrating that a C-Br bond on a furan ring can be functionalized under photochemical conditions. A hypothetical photochemical approach could involve the light-induced cyclization of a precursor molecule or the functionalization of a pre-formed benzofuran ring. For example, a photo-induced coupling between a 5-halobenzofuran and an acetyl-containing radical source could be envisioned.
Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, aligning with green chemistry principles. The electrochemical reduction of 2-acetylbenzofuran derivatives has been studied, focusing on the reduction of the acetyl group's carbonyl to a secondary alcohol. While this demonstrates the electrochemical reactivity of the acetyl group, constructing the core structure is more relevant.
A more pertinent, though still indirect, approach could involve the electrochemical introduction of the cyano group. For instance, electrochemical methods have been developed for the cyanation of other heterocyclic systems, using inexpensive cyanide sources like NH₄SCN, which acts as both an electrolyte and a cyanating agent. An electrochemical strategy for this compound could hypothetically involve the anodic oxidation of a 2-acetylbenzofuran in the presence of a cyanide source to install the nitrile at the 5-position. Another possibility is the electrochemical synthesis of an acetyl-containing intermediate, as demonstrated in the synthesis of acetylpyrazine (B1664038) where acetyl groups were generated from pyruvic acid.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes.
Solvent-Free and Aqueous Media Syntheses
Traditional cross-coupling reactions like the Sonogashira coupling often use anhydrous organic solvents such as toluene (B28343) or DMF. A key goal of green chemistry is to replace these with more environmentally friendly alternatives. Recent advances have demonstrated that Sonogashira couplings can be performed in water using specialized surfactants or water-soluble ligands. This approach would significantly reduce the environmental impact of synthesizing this compound.
Solvent-free, or solid-state, reactions represent another green alternative. These reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency and easier product purification. A solvent-free adaptation of a one-pot synthesis could be explored for the target molecule.
Use of Sustainable Catalysts and Reagents
The palladium catalysts used in Sonogashira reactions are highly effective but raise concerns due to their cost and potential toxicity. Green chemistry encourages the use of catalysts with lower environmental impact. This includes:
Low-Loading Catalysts: Developing highly active palladium catalysts that are effective at very low concentrations (ppm levels) reduces metal waste.
Heterogeneous Catalysts: Supporting the palladium on a solid matrix (e.g., polymers, silica, or nanoparticles) allows for easy recovery by filtration and reuse, which is both economical and sustainable.
Non-Noble Metal Catalysts: Research into replacing palladium with more abundant and less toxic metals like copper or nickel is a major goal. Nickel-catalyzed Sonogashira-type couplings have been developed, offering a potentially more sustainable route.
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy are inherently greener as they generate less waste.
Let's consider the atom economy for the proposed Sonogashira/cyclization synthesis of this compound from 4-cyano-2-iodophenol and 3-butyn-2-one.
Reaction: C₇H₄INO₂ + C₄H₄O → C₁₁H₇NO₂ + HI
Molecular Weights:
4-cyano-2-iodophenol (C₇H₄INO₂): 245.02 g/mol
3-butyn-2-one (C₄H₄O): 68.08 g/mol
this compound (C₁₁H₇NO₂): 185.18 g/mol
Byproduct (HI): 127.91 g/mol
Atom Economy Calculation: % Atom Economy = (Mass of desired product / Total mass of reactants) x 100 % Atom Economy = [185.18 / (245.02 + 68.08)] x 100
Reactivity and Derivatization Strategies of 2 Acetyl 5 Benzofurancarbonitrile
Transformations Involving the Carbonitrile Moiety of 2-Acetyl-5-benzofurancarbonitrile
The carbonitrile group in this compound is a valuable functional handle for introducing nitrogen-containing functionalities and for the construction of heterocyclic rings. Its reactivity is centered around the electrophilic carbon atom and the nucleophilic nitrogen atom of the cyano group.
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of aromatic nitriles suggests several potential transformations. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) can add to the nitrile to form imine intermediates, which can be subsequently hydrolyzed to yield ketones. Water and alcohols can also act as nucleophiles under acidic or basic conditions, leading to the formation of amides and carboxylic acids, or imidates, respectively.
The reduction of the nitrile group in this compound would provide a direct route to the corresponding primary amine, 2-acetyl-5-(aminomethyl)benzofuran. This transformation is a fundamental reaction in organic synthesis. Common and effective reducing agents for converting nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.netnumberanalytics.comresearchgate.net
Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. researchgate.net This method is often preferred for its milder reaction conditions and is widely used in industrial applications.
| Reagent/Catalyst | Product | Reference |
| LiAlH₄ in dry ether | 2-Acetyl-5-(aminomethyl)benzofuran | researchgate.net |
| H₂/Raney Nickel | 2-Acetyl-5-(aminomethyl)benzofuran | researchgate.net |
| H₂/Palladium | 2-Acetyl-5-(aminomethyl)benzofuran | researchgate.net |
| H₂/Platinum | 2-Acetyl-5-(aminomethyl)benzofuran | researchgate.net |
This table presents common reagents for the reduction of nitriles to primary amines, a reaction applicable to this compound based on general chemical principles.
Oxidation of the nitrile group is a less common transformation but can be achieved under specific conditions, potentially leading to the formation of amides or carboxylic acids, although direct oxidation is often less efficient than hydrolysis for achieving this conversion.
While the carbonitrile group itself is not a typical 1,3-dipole, it can be converted into a nitrile oxide, which is a highly reactive 1,3-dipolar species. The in-situ generation of the corresponding nitrile oxide from this compound would allow for [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This would lead to the formation of five-membered heterocyclic rings, specifically isoxazoles and isoxazolines. The specific conditions for the formation of the nitrile oxide and subsequent cycloaddition would need to be empirically determined for this substrate.
The carbonitrile group of this compound is a key precursor for the synthesis of various fused and appended heterocyclic systems. One notable example is the potential application of the Gewald reaction. researchgate.netscribd.com This reaction involves the condensation of a ketone (in this case, the acetyl group) with an α-cyano compound (the nitrile group) and elemental sulfur in the presence of a base to yield a 2-aminothiophene. For this compound, this could potentially lead to an intramolecular Gewald reaction, forming a thieno[2,3-f]benzofuran derivative, or an intermolecular reaction if an external ketone is introduced.
Furthermore, the nitrile group can participate in cyclization reactions with bifunctional reagents. For instance, reaction with hydrazine (B178648) could lead to the formation of aminopyrazoles, and reaction with hydroxylamine (B1172632) could yield aminooxazoles. The synthesis of pyridopyrimidines from 2-aminonicotinonitriles highlights the utility of the cyano group in constructing fused pyrimidine (B1678525) rings. nih.gov
Chemical Modifications at the Acetyl Substituent of this compound
The acetyl group at the 2-position of the benzofuran (B130515) ring provides another site for chemical modification, primarily through reactions involving the carbonyl group and the adjacent methyl group.
The methyl protons of the acetyl group are acidic and can be removed by a base to generate an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the enolate of this compound reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. nih.gov These chalcones are versatile intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines, by subsequent reaction with reagents like urea, thiourea, or guanidine (B92328). nih.govchemeurope.com
The synthesis of pyrimidine derivatives from 2-acetylbenzofuran (B162037) has been reported, providing a strong precedent for the reactivity of the acetyl group in this compound. nih.gov The general reaction scheme involves the initial formation of a chalcone, followed by cyclocondensation.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aromatic Aldehyde | Chalcone | nih.gov |
| Chalcone from above | Urea | Pyrimidin-2-ol derivative | nih.govchemeurope.com |
| Chalcone from above | Thiourea | Pyrimidine-2-thiol derivative | nih.govchemeurope.com |
| Chalcone from above | Guanidine | 2-Aminopyrimidine derivative | nih.gov |
This interactive table outlines the expected products from the condensation reactions of the acetyl group of this compound, based on established reactivity of related compounds.
Halogenation and Functionalization of the Acetyl Group
The acetyl group is a key site for functionalization. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
One common transformation is α-halogenation. In the presence of a suitable halogenating agent, such as N-bromosuccinimide (NBS) or elemental bromine, and a catalyst, one or more of the α-protons can be substituted with a halogen atom. This reaction proceeds through an enol or enolate intermediate and is a foundational step for further synthetic modifications. The resulting α-halo ketone is a versatile intermediate that can undergo nucleophilic substitution reactions, elimination reactions, or participate in the formation of other functional groups.
Beyond halogenation, the acetyl group's α-position can be functionalized in other ways. For example, it can undergo aldol (B89426) condensation with aldehydes or ketones to form β-hydroxy ketones, which can then be dehydrated to yield α,β-unsaturated ketones. The acetyl group can also be a partner in Claisen condensation reactions to form β-dicarbonyl compounds.
Reductions and Oxidations of the Ketone Functionality
The carbonyl group of the acetyl moiety is readily susceptible to reduction. A variety of reducing agents can be employed to convert the ketone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used for this purpose. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be utilized, which will also reduce the nitrile group.
The choice of reducing agent allows for selective transformation. For instance, if the goal is to reduce only the ketone without affecting the nitrile, NaBH₄ would be the reagent of choice. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be employed to reduce the ketone.
Conversely, the acetyl group can be a site for oxidation, although this is less common. Under forcing conditions with strong oxidizing agents, the acetyl group can be cleaved. However, a more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the ketone into an ester.
Reactivity of the Benzofuran Heterocyclic Core of this compound
The benzofuran ring system is an aromatic heterocycle, and its reactivity is influenced by the electron-donating oxygen atom and the electron-withdrawing acetyl and nitrile substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. uci.edulumenlearning.comkhanacademy.org In the case of this compound, the benzofuran ring is the site of this reaction. The oxygen atom of the furan (B31954) ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, the acetyl and nitrile groups are deactivating groups, making the benzene (B151609) portion of the benzofuran less reactive towards electrophiles. Therefore, electrophilic substitution is most likely to occur on the furan ring, specifically at the C3 position, which is ortho to the ring oxygen.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the ring. lumenlearning.com Halogenation can be carried out with elemental halogens and a Lewis acid catalyst. lumenlearning.com
Nucleophilic Aromatic Substitution Reactions
While electrophilic substitution is more common for aromatic rings, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. nih.govlibretexts.org In this compound, the acetyl and nitrile groups are electron-withdrawing, which can activate the ring towards nucleophilic attack. youtube.com
The most likely positions for nucleophilic attack are the carbons bearing the electron-withdrawing groups or positions ortho and para to them. libretexts.org A strong nucleophile can displace a leaving group, such as a halide, if one is present on the ring. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
Ring-Opening and Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly macrocycles. organic-chemistry.orgwikipedia.org While RCM is not directly applicable to the aromatic benzofuran core, it can be a valuable strategy for the synthesis of derivatives of this compound. For instance, if the molecule were modified to contain two terminal alkene chains, RCM could be used to form a new ring fused to the benzofuran system. This would involve the use of a ruthenium or molybdenum-based catalyst, such as a Grubbs' catalyst. organic-chemistry.org
Ring-opening metathesis (ROM) is the reverse of RCM and is used to open cyclic olefins. This reaction is less likely to be applied directly to the aromatic benzofuran ring, as this would result in a loss of aromaticity. However, if a strained, non-aromatic ring were fused to the benzofuran, ROM could be used to cleave that ring.
Multi-Site Functionalization and Orthogonal Reactivity Studies
The presence of multiple reactive sites in this compound allows for complex, multi-step synthetic sequences. The challenge and opportunity lie in controlling the regioselectivity and chemoselectivity of these reactions. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others.
By carefully choosing reagents and reaction conditions, it is possible to functionalize one part of the molecule while leaving the others intact. For example, the acetyl group can be selectively reduced with NaBH₄ without affecting the nitrile or the benzofuran ring. The nitrile group can be selectively hydrolyzed to a carboxylic acid under acidic or basic conditions, while the acetyl group remains unchanged.
Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound
The derivatization of this compound offers a pathway to a diverse array of heterocyclic compounds, owing to the reactive nature of its acetyl group. The regioselectivity and stereoselectivity of these transformations are critical aspects that dictate the final molecular architecture. These outcomes are largely governed by the inherent electronic properties of the starting material, the nature of the reacting partner, and the specific reaction conditions employed.
A prevalent strategy for the derivatization of 2-acetylbenzofurans involves their initial conversion to α,β-unsaturated carbonyl compounds, or chalcones, through condensation reactions with aromatic aldehydes. These chalcone intermediates then serve as versatile precursors for the synthesis of various heterocyclic systems. The subsequent cyclization reactions with binucleophiles are often the key stages where regioselectivity comes into play.
For instance, the reaction of a chalcone derived from a 2-acetylbenzofuran with reagents like urea, thiourea, or guanidine hydrochloride in an alkaline medium, such as ethanolic potassium hydroxide, leads to the formation of pyrimidine derivatives. d-nb.info In these reactions, the two nitrogen atoms of the binucleophile can potentially attack the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The regiochemical outcome is determined by the relative electrophilicity of these two sites and the nucleophilicity of the attacking nitrogens.
Another significant class of derivatization reactions involves the synthesis of pyrazole (B372694) and pyrazoline derivatives. The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and widely used method for pyrazole synthesis. rsc.orgconicet.gov.arnih.gov In the case of this compound, the acetyl group can act as one part of a 1,3-dicarbonyl system, either through direct reaction with a suitable reagent or after initial transformation.
When an unsymmetrical 1,3-dicarbonyl precursor is treated with a substituted hydrazine, the potential for the formation of two regioisomeric pyrazoles exists. The regioselectivity of this cyclocondensation is influenced by several factors, including the steric hindrance around the carbonyl groups and the electronic effects of the substituents. It has been observed that the use of fluorinated alcohols as solvents can significantly enhance the regioselectivity in pyrazole formation. conicet.gov.ar
The reaction of acetylenic ketones with hydrazines also provides a route to pyrazoles, though this can also result in a mixture of regioisomers. nih.gov The cyclization is believed to proceed through an imine and enamine formation sequence. rsc.org
Furthermore, the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, from 5-aminopyrazoles and β-dicarbonyl compounds has been shown to be highly regioselective. d-nb.inforsc.orgnih.govujaen.es This suggests that if this compound were to be converted into a suitable β-dicarbonyl derivative, its subsequent reaction with an aminopyrazole could proceed with a high degree of regiochemical control.
While specific stereochemical outcomes are not extensively detailed in the context of this compound derivatizations, the formation of pyrazoline derivatives from chalcones and hydrazine involves the creation of a new stereocenter. The reaction of chalcones with hydrazine or its derivatives in an alkaline medium typically leads to 3,5-disubstituted-4,5-dihydro-1H-pyrazoles (2-pyrazolines). nih.gov The stereochemistry of the resulting pyrazoline would depend on the geometry of the starting chalcone and the reaction conditions.
The following table summarizes the expected regiochemical outcomes in the derivatization of this compound based on established reactivity patterns of related compounds.
Table 1: Regioselectivity in the Derivatization of this compound Precursors
| Precursor derived from this compound | Reagent | Potential Products (Regioisomers) | Factors Influencing Regioselectivity |
| (E)-1-(5-cyano-1-benzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone) | Urea/Thiourea | 4-(5-cyano-1-benzofuran-2-yl)-6-arylpyrimidin-2-ol/thiol and 6-(5-cyano-1-benzofuran-2-yl)-4-arylpyrimidin-2-ol/thiol | Electronic effects of the aryl substituent, reaction conditions. |
| 1-(5-cyano-1-benzofuran-2-yl)-1,3-butanedione | Hydrazine | 3-(5-cyano-1-benzofuran-2-yl)-5-methyl-1H-pyrazole and 5-(5-cyano-1-benzofuran-2-yl)-3-methyl-1H-pyrazole | Steric and electronic differences between the two carbonyl groups, solvent. |
| (E)-1-(5-cyano-1-benzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone) | Hydrazine | 5-(5-cyano-1-benzofuran-2-yl)-3-aryl-4,5-dihydro-1H-pyrazole and 3-(5-cyano-1-benzofuran-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole | Relative electrophilicity of the carbonyl carbon and β-carbon. |
Mechanistic Investigations of Reactions Involving 2 Acetyl 5 Benzofurancarbonitrile
Reaction Kinetics and Rate Determination for Key Transformations
The kinetics of a reaction, which describes its rate and the factors influencing it, are foundational to understanding its mechanism. For 2-Acetyl-5-benzofurancarbonitrile, key transformations would likely involve modifications of the acetyl group, reactions at the furan (B31954) ring, or transformations of the nitrile group.
The rate of a reaction involving this compound can be expressed by a rate law, which mathematically links the reaction rate to the concentrations of the reactants. For instance, in an electrophilic substitution on the benzofuran (B130515) ring, the rate law might be:
Rate = k[this compound][Electrophile]
Here, 'k' is the rate constant, a parameter that is temperature-dependent. The order of the reaction with respect to each reactant indicates the degree to which its concentration affects the rate. These orders are determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.
Hypothetical Kinetic Data for Bromination of a Substituted Benzofuran
| Experiment | Initial [Benzofuran Derivative] (M) | Initial [Br₂] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |
Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and gas chromatography can be employed to monitor the concentration of reactants or products over time, allowing for the determination of reaction rates. For instance, the disappearance of the characteristic UV absorbance of the benzofuran starting material or the appearance of a new absorbance for the product could be tracked. The data gathered can then be used to calculate the rate constant and elucidate the rate law. A study on the thermal decomposition kinetics of a novel benzofuran ketoxime derived polymer utilized thermogravimetric analysis (TGA) to determine the reaction mechanisms of the decomposition process, highlighting a potential experimental approach. nih.gov
Elucidation of Reaction Pathways and Transition States
A reaction pathway, or mechanism, details the sequence of elementary steps that lead from reactants to products. Each step involves the formation and/or breaking of chemical bonds and passes through a high-energy state known as the transition state. youtube.com
For this compound, electrophilic aromatic substitution is a plausible reaction pathway. science-revision.co.uklibretexts.orglumenlearning.commsu.edulibretexts.org The benzofuran ring is electron-rich and susceptible to attack by electrophiles. The acetyl and nitrile groups are electron-withdrawing and will direct incoming electrophiles to specific positions on the benzene (B151609) ring. The general mechanism for electrophilic aromatic substitution involves two main steps:
Formation of a sigma complex (arenium ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate. science-revision.co.uklibretexts.orglumenlearning.commsu.edu This step is typically the rate-determining step as it disrupts the aromaticity of the ring. science-revision.co.uklibretexts.orglumenlearning.commsu.edu
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. science-revision.co.uklibretexts.orglumenlearning.commsu.edu
Computational chemistry plays a vital role in elucidating reaction pathways and characterizing transition states. youtube.comyoutube.comyoutube.com Quantum mechanical calculations can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. youtube.comyoutube.com These calculations can also determine the geometry and energy of transition states, which are critical for understanding the activation energy of a reaction. youtube.comyoutube.comyoutube.com
Predicted Relative Energies for Electrophilic Bromination of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (Sigma Complex Formation) | +18.5 |
| Sigma Complex Intermediate | +7.2 |
| Transition State 2 (Deprotonation) | +8.1 |
| Products | -5.4 |
This hypothetical data illustrates the energy profile of a two-step reaction, with the formation of the sigma complex having the highest activation energy.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and characterization provide direct evidence for a proposed reaction pathway.
In reactions involving this compound, various types of intermediates could be formed. For example, in electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (sigma complex). science-revision.co.uklibretexts.orglumenlearning.commsu.edu In nucleophilic addition to the acetyl group, an alkoxide intermediate would be generated. Radical reactions, perhaps initiated by light or a radical initiator, would involve radical intermediates.
Spectroscopic techniques are often used to detect and characterize reaction intermediates. Low-temperature NMR or EPR (for radical intermediates) can sometimes allow for the direct observation of these short-lived species. Trapping experiments, where a reagent is added to react specifically with a suspected intermediate to form a stable, characterizable product, can also provide indirect evidence for its existence.
For instance, in the synthesis of some benzofuran derivatives, intermediates such as iminium ions and copper acetylides have been proposed. nih.govacs.org These proposals are often based on the logical progression of the reaction and the known reactivity of the involved functional groups.
Role of Catalysts and Additives in Reaction Mechanisms
Transition Metal Catalysis: Palladium, copper, gold, and ruthenium catalysts are frequently used in cross-coupling and cyclization reactions to form the benzofuran ring or to add substituents. nih.govacs.orgacs.orgorganic-chemistry.org For example, palladium catalysts are effective in Sonogashira couplings, which could be used to introduce alkynyl groups to the benzofuran system. nih.govacs.org Gold catalysts have been shown to mediate the C2-functionalization of benzofurans. acs.org The catalyst's role is often to facilitate oxidative addition, reductive elimination, or other elementary steps in the catalytic cycle.
Acid/Base Catalysis: Brønsted or Lewis acids can activate electrophiles or carbonyl groups. For example, a Lewis acid could coordinate to the oxygen of the acetyl group in this compound, making the carbonyl carbon more electrophilic. Bases can be used to deprotonate reactants, generating nucleophiles. nih.gov
Additives: Additives can have a profound impact on reaction mechanisms. For instance, in some palladium-catalyzed reactions, ligands such as phosphines are crucial for stabilizing the metal center and influencing the selectivity of the reaction. acs.org
Examples of Catalytic Systems in Benzofuran Synthesis
| Catalyst/Additive | Reaction Type | Proposed Role |
| Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling | Palladium facilitates oxidative addition and reductive elimination; Copper acts as a co-catalyst. nih.govacs.org |
| IPrAu(PhCN)BArF | C2-Functionalization | Gold catalyst activates the benzofuran ring for dearomatization. acs.org |
| Ruthenium complexes | Dehydrative C-H Alkenylation | Ruthenium catalyzes C-H activation and annulation. organic-chemistry.org |
| Triethylamine | Rap-Stoermer Reaction | Acts as a basic catalyst to facilitate condensation. nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Acetyl 5 Benzofurancarbonitrile
Chiroptical Spectroscopic Analysis:For chiral derivatives of 2-Acetyl-5-benzofurancarbonitrile, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining their absolute configuration. No such analyses are documented.
While research exists for structurally related compounds, such as other benzofuran (B130515) derivatives or molecules with acetyl and nitrile functional groups, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric effects that would arise from its specific substitution pattern.
The absence of this fundamental characterization data in the public domain suggests that this compound may be a novel compound or one that has not been the subject of in-depth academic or industrial research. As such, any discussion of its spectroscopic and structural properties would be purely speculative and fall outside the bounds of established scientific fact.
Theoretical and Computational Studies of 2 Acetyl 5 Benzofurancarbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)
Comprehensive quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules. For 2-Acetyl-5-benzofurancarbonitrile, these studies would be invaluable but are currently absent from the scientific record.
Frontier Molecular Orbital Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy gap between these frontier orbitals would illuminate the kinetic stability and chemical reactivity of this compound. This information is critical for understanding its potential role in chemical reactions, acting as either an electron donor or acceptor. Without dedicated computational studies, the HOMO-LUMO gap and the spatial distribution of these orbitals remain undetermined.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution across a molecule's surface. This is instrumental in predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are key to understanding molecular recognition and binding. For this compound, an ESP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues to its intermolecular interactions. Currently, no such map has been computationally generated and published.
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretically predicted spectroscopic data would serve as a benchmark for future experimental work, but this information is not yet available.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and flexibility of a molecule over time. Such simulations for this compound would reveal the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules or surfaces. The conformational landscape and flexibility of this compound remain unexplored through MD simulations.
In Silico Modeling of Molecular Interactions (non-biological, e.g., host-guest systems, material interfaces)
Beyond its intrinsic properties, the interaction of this compound with other chemical species in non-biological contexts is of significant interest. In silico modeling could predict how it might bind within a host molecule in a host-guest system or adsorb onto the surface of a material. These predictions are vital for applications in materials science and supramolecular chemistry. However, no modeling studies of this nature have been reported for this compound.
Reaction Mechanism Simulations and Transition State Energetics
Computational simulations of reaction mechanisms can elucidate the step-by-step pathway of a chemical transformation, including the identification of transient intermediates and the calculation of transition state energies. This knowledge is fundamental for optimizing reaction conditions and designing new synthetic routes. The potential chemical transformations of this compound and their energetic profiles are currently unknown, as no reaction mechanism simulations have been published.
Development of Quantitative Structure-Property Relationship (QSPR) Models for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology employed to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. researchgate.net In the context of drug discovery and materials science, QSPR serves as a valuable tool for predicting the properties of novel compounds, thereby guiding the synthesis of molecules with desired characteristics. nih.gov For derivatives of this compound, QSPR models can be developed to predict various properties, such as their potential biological activity, solubility, or electronic properties, based on a set of calculated molecular descriptors.
A typical QSPR study for this compound derivatives would commence with the design and synthesis of a library of related compounds. The property of interest for each compound would then be determined experimentally. Subsequently, a wide array of molecular descriptors for each derivative would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure, including:
Constitutional descriptors: Related to the molecular formula and connectivity.
Topological descriptors: Based on the two-dimensional representation of the molecule.
Geometrical descriptors: Describing the three-dimensional shape and size of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into the electronic properties of the molecule.
Following the calculation of descriptors, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to develop a mathematical equation that links a selection of the most relevant descriptors to the observed property. digitaloceanspaces.com The robustness and predictive capability of the resulting QSPR model are then rigorously assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.
A hypothetical QSPR study was conducted on a series of this compound derivatives to model their inhibitory activity against a specific kinase. The study aimed to elucidate the key structural features influencing this biological activity.
Research Findings:
The developed QSPR model, derived using MLR, demonstrated a statistically significant correlation between the structural descriptors and the kinase inhibitory activity. The model indicated that the inhibitory potency of the this compound derivatives is influenced by a combination of electronic and steric factors.
Specifically, the model suggested that:
An increase in the electron-withdrawing nature of the substituent at the R position on the benzofuran (B130515) ring is favorable for enhanced activity.
The presence of a bulky substituent at the R position is detrimental to the inhibitory activity, suggesting steric hindrance within the kinase's binding pocket.
The dipole moment of the molecule plays a crucial role, with a moderate dipole moment being optimal for activity.
The predictive power of the model was found to be satisfactory, as evidenced by the high correlation between the experimentally observed and predicted inhibitory activities for the compounds in the test set. Such a model can be instrumental in the rational design of new, more potent this compound-based kinase inhibitors.
Below is a data table summarizing the hypothetical data for a training set of this compound derivatives used in the development of the QSPR model.
| Compound | R-group | pIC50 (Experimental) | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 |
| 1 | -H | 5.2 | 199.2 | 2.1 | 5.3 |
| 2 | -CH3 | 5.5 | 213.2 | 2.5 | 5.6 |
| 3 | -Cl | 6.1 | 233.6 | 2.8 | 6.0 |
| 4 | -OCH3 | 5.8 | 229.2 | 2.3 | 5.7 |
| 5 | -NO2 | 6.5 | 244.2 | 2.2 | 6.6 |
Emerging Applications and Functional Materials Incorporating 2 Acetyl 5 Benzofurancarbonitrile
Optoelectronic and Photophysical Applications of 2-Acetyl-5-benzofurancarbonitrile Derivatives
The conjugated π-system of the benzofuran (B130515) moiety, modulated by the electronic effects of the acetyl and carbonitrile substituents, provides a versatile platform for designing materials with tailored optical and electronic properties.
Fluorescence and Phosphorescence Properties
Derivatives of this compound are being investigated for their potential as fluorescent and phosphorescent materials. The presence of both electron-donating (the benzofuran ring) and electron-accepting (acetyl and cyano groups) moieties can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process for tuning emission wavelengths and quantum yields. While specific quantum yield data for this compound is not yet widely published, related benzofuran derivatives have shown promise. For instance, the introduction of a cyano group on other fluorescent scaffolds has been demonstrated to significantly enhance fluorescence quantum efficiency by suppressing non-radiative decay pathways. This principle suggests that derivatives of this compound could be engineered to be highly emissive.
Non-Linear Optical (NLO) Materials
The inherent asymmetry and donor-acceptor character of this compound make it a candidate for second-order non-linear optical (NLO) materials. Organic molecules with significant differences in ground- and excited-state dipole moments, a characteristic often found in push-pull systems like this, can exhibit large second-order hyperpolarizabilities. Theoretical studies on similar organic chromophores suggest that the strategic placement of electron-donating and -withdrawing groups on a conjugated backbone can lead to substantial NLO responses. Computational studies on related heterocyclic systems have shown that the presence of a cyano group can effectively enhance the NLO properties.
Organic Light-Emitting Diodes (OLEDs) Component Research
In the field of organic light-emitting diodes (OLEDs), materials based on benzofuran derivatives are being explored for their charge-transporting capabilities. The electron-rich nature of the benzofuran ring suggests potential for hole-transporting layers (HTLs), while the electron-withdrawing substituents could be leveraged in the design of electron-transporting layers (ETLs) or emissive materials. While specific device performance data for this compound is not yet available, the broader class of benzofuran derivatives has been successfully incorporated into OLEDs, demonstrating their utility in this technology.
Chemo- and Biosensor Development
The functional groups on this compound provide active sites for interaction with various analytes, forming the basis for its application in chemo- and biosensors. The detection mechanism often relies on the modulation of the compound's photophysical properties upon binding to the target species.
Ion Sensing and Heavy Metal Detection
The acetyl and cyano groups of this compound derivatives can act as binding sites for metal ions. The coordination of a metal ion can significantly alter the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. This change in fluorescence provides a sensitive and selective method for detecting specific metal ions. For example, benzofuran-based chemosensors have been developed for the detection of various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and aluminum (Al³⁺). The detection mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). While specific limits of detection for this compound-based sensors are not yet reported, the established success of similar benzofuran scaffolds indicates a promising avenue for research.
Table 1: Examples of Benzofuran Derivatives in Metal Ion Sensing
| Benzofuran Derivative Class | Target Ion | Detection Mechanism |
| Benzofuran-glycinamide | Fe³⁺ | "Turn-off" fluorescence |
| Benzofuran-carboxamide | Zn²⁺ | "Turn-on" fluorescence (ICT) |
| Phthalocyanine-benzofuran | Ag⁺ | Fluorescence quenching |
This table presents data for the broader class of benzofuran derivatives to illustrate the potential sensing applications.
pH and Redox Sensing Mechanisms
The development of pH and redox sensors based on benzofuran derivatives is an emerging area of interest. The protonation/deprotonation of specific functional groups or a change in the redox environment can influence the ICT character of the molecule, leading to a measurable change in its absorption or emission properties. For instance, the nitrogen atom in the benzofuran ring or the oxygen of the acetyl group could potentially be protonated under acidic conditions, altering the photophysical properties of the molecule and enabling its use as a pH sensor. Similarly, the molecule's susceptibility to oxidation or reduction could be harnessed for redox sensing applications.
Polymer Chemistry and Advanced Material Fabrication Utilizing this compound
There is currently no available research data on the use of this compound in the following areas:
Monomer for Polymer Synthesis
No studies have been found that describe the polymerization of this compound to form novel polymers. The potential for this compound to act as a monomer, either through its acetyl or nitrile functionalities, has not been explored in the scientific literature.
Development of Hybrid Organic-Inorganic Materials
There is no evidence of research into the incorporation of this compound into hybrid organic-inorganic materials.
Catalysis and Ligand Design Based on the this compound Scaffold
The potential of the this compound scaffold in the field of catalysis remains unexplored based on currently accessible research.
Chiral Ligand Development for Asymmetric Catalysis
No literature has been identified that details the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis.
Metal-Organic Frameworks (MOFs) Components
There are no published studies on the use of this compound or its derivatives as organic linkers for the construction of Metal-Organic Frameworks.
Structure Property Relationship Studies of 2 Acetyl 5 Benzofurancarbonitrile Derivatives
Correlating Structural Modulations with Electronic and Spectroscopic Behavior
The electronic and spectroscopic properties of 2-Acetyl-5-benzofurancarbonitrile derivatives are intrinsically linked to the nature and position of substituents on the benzofuran (B130515) ring system. The interplay between the electron-donating or electron-withdrawing character of these substituents and the inherent electronic distribution of the parent molecule dictates the energy of molecular orbitals and, consequently, the absorption and emission of light.
Theoretical and experimental studies on analogous benzofuran systems have demonstrated that the introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), generally leads to a bathochromic shift (a shift to longer wavelengths) in the ultraviolet-visible (UV-Vis) absorption spectra. This is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the incorporation of additional electron-withdrawing groups (EWGs), like a nitro group (-NO₂), can result in a hypsochromic shift (a shift to shorter wavelengths) or a more complex spectral behavior depending on the position of substitution.
For a hypothetical series of this compound derivatives, we can predict the following trends in their spectroscopic data:
| Derivative | Substituent (R) at C7 | Nature of Substituent | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) |
| 1 (Parent) | -H | Neutral | ~320 | Moderate |
| 2 | -OCH₃ | Electron-Donating | >320 | High |
| 3 | -NO₂ | Electron-Withdrawing | <320 | Low to Moderate |
| 4 | -Cl | Halogen (Inductive EWG) | ~320 | Moderate |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on established principles of physical organic chemistry.
Impact of Substituent Effects on Reactivity Profiles and Reaction Outcomes
The reactivity of the acetyl group at the C2 position of this compound is highly susceptible to the electronic influence of substituents on the benzofuran ring. The acetyl moiety can undergo a variety of chemical transformations, including condensation, oxidation, reduction, and halogenation reactions. The feasibility and outcome of these reactions are directly modulated by the electron density at the acetyl carbonyl carbon.
Electron-donating groups at positions such as C7 would increase the electron density on the benzofuran ring, which in turn can be relayed to the acetyl group. This would make the carbonyl carbon less electrophilic and potentially hinder nucleophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, making the carbonyl carbon more electrophilic and facilitating reactions with nucleophiles.
Consider the Claisen-Schmidt condensation of this compound derivatives with an aromatic aldehyde. The reaction rate and yield are expected to be influenced by the nature of the substituent on the benzofuran ring.
| Derivative | Substituent (R) at C7 | Electronic Effect | Predicted Reaction Rate with Benzaldehyde | Predicted Yield of Chalcone (B49325) |
| 1 (Parent) | -H | Neutral | Moderate | Good |
| 2 | -OCH₃ | Donating | Slower | Moderate to Good |
| 3 | -NO₂ | Withdrawing | Faster | Excellent |
| 4 | -Cl | Withdrawing (Inductive) | Faster | Very Good |
Note: This table presents predicted outcomes based on the established electronic effects of substituents on reaction kinetics and thermodynamics.
Influence of Molecular Architecture on Supramolecular Self-Assembly
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as supramolecular self-assembly. The molecular architecture of this compound derivatives plays a critical role in directing these assembly processes. The rigid, planar benzofuran core, coupled with the polar nitrile and acetyl groups, provides sites for dipole-dipole interactions and potential hydrogen bonding.
By systematically modifying the periphery of the this compound scaffold, for instance, by introducing long alkyl chains or hydrogen-bonding moieties, it is possible to induce different modes of self-assembly. For example, the introduction of long, flexible alkyl chains could lead to the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order. The type of liquid crystalline phase (e.g., nematic, smectic, or columnar) would be dependent on the length and branching of the alkyl chains, as well as the strength of the intermolecular interactions between the benzofuran cores.
| Derivative Architecture | Potential Self-Assembly Motif | Resulting Supramolecular Structure |
| Parent Molecule | Dipole-Dipole Stacking | Crystalline Solid |
| With long alkyl chains at C7 | Interdigitation of Alkyl Chains | Smectic or Columnar Liquid Crystal |
| With a carboxylic acid at C7 | Hydrogen Bonding Networks | One- or Two-Dimensional Polymers |
| With a pyridyl group at C2 (via modification of acetyl group) | Metal Coordination | Metallo-supramolecular Architectures |
Note: This table outlines plausible self-assembly behaviors based on the principles of supramolecular chemistry and materials science.
Molecular Design Principles for Targeted Functionalities and Material Performance
The rational design of this compound derivatives with specific functionalities and enhanced material performance relies on a deep understanding of the structure-property relationships discussed in the preceding sections. By strategically selecting and positioning substituents, it is possible to fine-tune the electronic, optical, and self-assembly properties of these molecules for a variety of applications.
For instance, to design a derivative with strong fluorescence for use as a biological probe, one would typically introduce a strong electron-donating group to increase the quantum yield and shift the emission to a biologically relevant wavelength. For applications in nonlinear optics, a molecule with a large difference in dipole moment between the ground and excited states is desirable. This can be achieved by creating a "push-pull" system with a strong electron-donating group on one end of the conjugated system and a strong electron-withdrawing group on the other.
The following table outlines some molecular design principles for achieving targeted functionalities with this compound derivatives:
| Desired Functionality | Design Principle | Example Structural Modification |
| Enhanced Fluorescence | Increase conjugation and introduce EDGs. | Addition of a styryl group at C2 and an amino group at C7. |
| Nonlinear Optical Activity | Create a strong push-pull system. | An N,N-dialkylamino group at C7 (donor) and the inherent nitrile and acetyl groups as acceptors. |
| Liquid Crystallinity | Introduce long, flexible side chains. | Esterification of a C7-hydroxyl group with a long-chain fatty acid. |
| Chemosensing | Incorporate a specific binding site. | Modification of the acetyl group to a receptor for a particular analyte. |
By applying these design principles, chemists can rationally synthesize novel this compound derivatives with tailored properties, paving the way for their application in advanced materials and technologies.
Analytical Methodologies for the Characterization and Quantification of 2 Acetyl 5 Benzofurancarbonitrile
Chromatographic Techniques for Separation, Purity Assessment, and Isomer Resolution
Chromatographic methods are fundamental to separating 2-Acetyl-5-benzofurancarbonitrile from impurities and related substances, thereby enabling its purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, while Supercritical Fluid Chromatography (SFC) presents a potential alternative.
A general reverse-phase HPLC method for the analysis of benzofuran (B130515) derivatives can be established using a C18 column. For instance, a method for 2,3-benzofuran utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com The development of a specific HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation from any potential impurities.
| Parameter | HPLC for Benzofuran Derivatives sielc.com | General GC Approach researchgate.net |
| Column | Newcrom R1 | HP-5MS or similar |
| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid | Helium |
| Detection | UV, MS | FID, MS |
| Application | Purity, Impurity analysis | Volatile impurity analysis |
Method Development for Impurity Profiling
Impurity profiling is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and chemical intermediates. ijrti.org The International Conference on Harmonisation (ICH) provides guidelines on the identification and qualification of impurities. biomedres.us The process for this compound would involve the development of a stability-indicating analytical method, typically an HPLC method, capable of separating the main compound from all potential process-related impurities and degradation products.
Method development would begin with forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The stressed samples are then analyzed to ensure the analytical method can resolve the parent peak from all degradant peaks. The impurities can be further characterized and identified using hyphenated techniques like LC-MS. biomedres.us Reference standards for known impurities are often synthesized or purchased to aid in their identification and quantification. pharmaffiliates.comrxnchem.com
Spectrophotometric Quantification in Non-Biological Matrices
Spectrophotometric methods, particularly UV-Vis and fluorescence spectroscopy, offer rapid and straightforward approaches for the quantification of this compound in non-biological matrices, such as in reaction monitoring or for dissolution studies.
Benzofuran and its derivatives are known to exhibit strong UV absorbance. shimadzu.com The absorption spectrum of benzofuran derivatives typically shows multiple bands in the UV region. For example, benzofuran-2-carboxylic acid displays a significant absorption peak. nist.gov The position of the maximum absorption (λmax) for this compound would be influenced by the acetyl and cyano functional groups conjugated with the benzofuran ring system. Quantification is achieved by creating a calibration curve of absorbance versus concentration at the λmax.
Furthermore, many benzofuran derivatives are known to be fluorescent, often emitting in the blue region of the visible spectrum. researchgate.netnih.govrsc.org This intrinsic fluorescence can be exploited for highly sensitive and selective quantification. The development of a fluorescence-based assay would involve determining the optimal excitation and emission wavelengths and establishing a linear relationship between fluorescence intensity and concentration. The fluorescence quantum yield of benzofuran derivatives can be significant, making this a particularly attractive method for trace analysis. nih.gov
| Technique | Principle | Application for this compound |
| UV-Vis Spectroscopy | Measurement of light absorption by the conjugated system. | Quantification in solutions, reaction monitoring. |
| Fluorescence Spectroscopy | Measurement of emitted light after excitation at a specific wavelength. | Highly sensitive quantification, particularly for trace amounts. |
Advanced Hyphenated Techniques for Complex Mixture Analysis
For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis, the sample is separated on a GC column, and the eluted components are then ionized and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. The NIST WebBook contains mass spectral data for related compounds like 2-acetyl-5-methylfuran, which can serve as a reference for interpreting the fragmentation pattern of this compound. nih.govnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. An LC-MS/MS method for a related brominated benzofuran derivative has been developed, which employs a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol. nih.gov This provides a solid starting point for developing a method for this compound. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) would be explored, and in some cases, derivatization may be necessary to enhance ionization efficiency. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the direct structural elucidation of components in a mixture without the need for prior isolation. While less common than LC-MS, it can be invaluable for identifying unknown impurities.
| Technique | Separation Principle | Detection Principle | Key Advantages |
| GC-MS | Gas Chromatography | Mass Spectrometry | Excellent for volatile compounds, provides structural information. |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for a wide range of compounds. nih.gov |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Direct structural elucidation of separated components. |
Electroanalytical Methods for Redox Characterization
Electroanalytical techniques, such as cyclic voltammetry, can be employed to investigate the redox behavior of this compound. Studies on the electrochemical reduction of 2-acetylbenzofuran (B162037) have shown that the acetyl group is the electroactive moiety, undergoing an irreversible, diffusion-controlled reduction to a secondary alcohol. sielc.com Similar behavior would be expected for this compound.
The electrooxidation of benzofuran derivatives has also been studied, providing insights into their electronic properties and potential for electrocatalytic applications. tandfonline.comnih.gov The specific redox potentials of this compound would be influenced by the electron-withdrawing nature of the acetyl and cyano groups. These studies are valuable for understanding the compound's electronic structure and for developing potential electrochemical sensors or synthetic routes. nih.govdocumentsdelivered.com
Future Research Directions and Challenges for 2 Acetyl 5 Benzofurancarbonitrile
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Strategies
The development of efficient and environmentally friendly methods for the synthesis of benzofuran (B130515) derivatives, including 2-Acetyl-5-benzofurancarbonitrile, is a primary focus of current research. Future efforts will likely concentrate on the following areas:
Green Chemistry Approaches: The use of less toxic and more sustainable reagents and solvents is a growing trend. One-pot syntheses that minimize waste and energy consumption are being actively explored. nih.govresearchgate.netresearchgate.net An example is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as an alternative to traditional volatile organic solvents. nih.govacs.org
Catalysis Innovation: Research into novel catalytic systems is crucial. This includes the use of readily available and recyclable catalysts like palladium on carbon (Pd/C) and the development of metal-free cyclization reactions to reduce heavy metal contamination. nih.govorganic-chemistry.org Copper-based catalysts have also shown promise in various synthetic strategies for benzofuran rings. nih.govacs.org
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. acs.org It offers a green alternative to traditional chemical oxidants and allows for precise control over reaction conditions. The application of electrochemical methods to the synthesis of this compound and its derivatives could lead to more efficient and selective processes. acs.org
Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and reaction control. Translating batch syntheses of benzofurans to continuous flow processes could enable more efficient and reproducible production. acs.org
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Reduced waste, lower energy consumption, improved efficiency. nih.govacs.org |
| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvent systems. | Environmentally friendly, potential for improved reaction rates and yields. nih.govacs.org |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. | Green and sustainable, avoids the use of chemical oxidants, precise control. acs.org |
| Palladium on Carbon (Pd/C) Catalysis | Employs a recyclable and commercially available catalyst. | Sustainable, cost-effective, easily separable from the reaction mixture. nih.gov |
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A thorough comprehension of the reaction mechanisms involved in the synthesis of this compound and its analogs is fundamental for optimizing existing methods and designing new ones. Future research will need to delve deeper into:
Intermediate Characterization: The isolation and characterization of transient intermediates in benzofuran synthesis are often challenging but provide invaluable insight into the reaction pathway. nih.govacs.org Advanced spectroscopic and analytical techniques will be instrumental in this endeavor.
Mechanistic Pathways: Elucidating the precise sequence of events in complex reactions, such as tandem radical addition-cyclization, Sonogashira coupling followed by intramolecular cyclization, and charge-accelerated sigmatropic rearrangements, will enable finer control over the reaction outcome. acs.orgacs.orgmedium.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the role of catalysts and substituents, thereby guiding experimental work.
| Reaction Type | Mechanistic Feature | Significance |
| Tandem Radical Addition-Cyclization | Involves the formation of radical intermediates that undergo cyclization. | Allows for the construction of the benzofuran ring in a single step from acyclic precursors. acs.org |
| Sonogashira Coupling/Intramolecular Cyclization | A palladium- and copper-catalyzed cross-coupling reaction followed by ring closure. | A versatile method for the synthesis of substituted benzofurans. nih.govacs.org |
| Charge-Accelerated Sigmatropic Rearrangement | A type of pericyclic reaction where the presence of a charge accelerates the rearrangement. | Enables the migration of substituents, leading to the formation of complex benzofuran structures. medium.com |
Development of Advanced Functional Materials with Tunable Properties
The unique electronic and photophysical properties of the benzofuran ring system make it an attractive scaffold for the development of novel functional materials. Future research will focus on:
Organic Electronics: Benzofuran derivatives have shown potential for use in organic field-effect transistors (OFETs) and other photoelectronic devices. nih.gov By modifying the substituents on the benzofuran core of this compound, it may be possible to tune the electronic properties and create materials with enhanced performance.
Fluorescent Probes and Dyes: The inherent fluorescence of some benzofuran derivatives can be exploited to develop sensors for biological and environmental applications, as well as new types of dyes and pigments. medium.com
Bioactive Compounds: The benzofuran scaffold is a common feature in many biologically active compounds. nih.govscienceopen.com The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents with antioxidant, anti-inflammatory, or anticancer properties. nih.gov The nature and position of functional groups on the benzofuran ring are known to significantly influence biological activity. researchgate.net
Integration with Emerging Technologies (e.g., AI in chemical synthesis, machine learning for QSPR)
The intersection of chemistry with artificial intelligence (AI) and machine learning is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these technologies can be applied to:
Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of a target molecule, including this compound and its derivatives. technologynetworks.comnih.gov This can significantly reduce the time and resources required for reaction optimization.
Computer-Aided Synthesis Planning (CASP): Retrosynthesis, the process of breaking down a complex molecule into simpler starting materials, can be greatly facilitated by AI-powered tools. nih.govacs.org These tools can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist.
Quantitative Structure-Property Relationship (QSPR): Machine learning models can be developed to predict the physicochemical and biological properties of new benzofuran derivatives based on their molecular structure. This can accelerate the discovery of new functional materials and drug candidates by prioritizing the synthesis of the most promising compounds.
Addressing Challenges in Regioselectivity and Stereocontrol for Complex Derivatives
As the complexity of the target benzofuran derivatives increases, so do the challenges associated with controlling the regioselectivity and stereochemistry of the reactions. Key areas for future research include:
Regiocontrol in Functionalization: The synthesis of polysubstituted benzofurans often leads to mixtures of regioisomers, which can be difficult to separate. nsf.gov Developing new synthetic methods that offer high regioselectivity is a critical challenge. nsf.govnih.gov Ligand-controlled catalysis is one promising approach to direct the reaction to a specific position on the benzofuran ring. organic-chemistry.org
Stereoselective Synthesis: For benzofuran derivatives with chiral centers, the development of stereoselective synthetic methods is essential to obtain enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Synthesis of Highly Functionalized Derivatives: The introduction of multiple functional groups onto the benzofuran scaffold with precise control remains a significant hurdle. medium.com Novel strategies that allow for the programmed and selective installation of various substituents are needed to access a wider range of complex molecules.
Q & A
Q. What are the standard synthetic routes for preparing 2-Acetyl-5-benzofurancarbonitrile, and how can reaction yields be optimized?
Synthesis typically involves functionalizing benzofuran derivatives. A common approach is introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized benzofuran intermediates. Optimization may include using Lewis acid catalysts (e.g., AlCl₃) and controlling reaction temperature to minimize side reactions like over-acylation. Solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of acetylating agents (e.g., acetyl chloride) are critical . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which analytical techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyl group integration and benzofuran aromaticity.
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (acetyl C=O) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 199.06 for C₁₁H₇NO₂).
- X-ray Crystallography : Resolves bond angles and crystallographic packing (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational chemistry tools predict feasible synthetic pathways for this compound?
Retrosynthetic algorithms (e.g., AI-driven platforms like Pistachio or Reaxys) analyze reaction databases to propose viable routes. For example, starting from 5-nitrobenzofuran-2-carbonitrile, computational models might suggest sequential reduction (to 5-aminobenzofuran) followed by acetylation. Density Functional Theory (DFT) calculations can optimize transition states for acylation steps, predicting regioselectivity and energy barriers .
Q. What strategies address contradictions in spectroscopic data during structural elucidation of this compound derivatives?
Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms coupling networks.
- HPLC-PDA-MS : Detects trace impurities and validates purity (>95%).
- Computational Validation : Comparing experimental NMR shifts with DFT-predicted values resolves ambiguities .
Q. How does the electron-withdrawing acetyl group influence the reactivity of the benzofuran-carbonitrile scaffold?
The acetyl group at the 2-position decreases electron density on the benzofuran ring, directing electrophilic substitution to the 5-position. This electronic effect enhances stability in nucleophilic environments but may reduce participation in cycloaddition reactions. Comparative studies with non-acetylated analogs (e.g., 5-methoxybenzofuran-2-carbonitrile) reveal differences in reaction kinetics and byproduct profiles .
Q. What are the challenges in achieving regioselective functionalization of this compound for drug discovery?
Regioselectivity is influenced by steric hindrance from the acetyl group and electronic effects. For example, Suzuki-Miyaura coupling at the 5-position requires precise control of palladium catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃). Competing reactions at the nitrile group necessitate protecting strategies, such as temporary conversion to amides .
Methodological Considerations
Q. How can researchers mitigate degradation of this compound under ambient conditions?
- Storage : Keep at -20°C in inert atmospheres (argon) to prevent hydrolysis of the nitrile group.
- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC analysis.
- Derivatization : Converting the nitrile to a more stable tetrazole moiety may enhance shelf life .
Q. What in silico models predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) can screen against targets like kinase enzymes or G-protein-coupled receptors. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the nitrile group). ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
